2-(Isooctylphenoxy)ethanol
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Overview
Description
2-(Isooctylphenoxy)ethanol is an organic compound with the molecular formula C16H26O2. It is a type of phenoxyethanol where the phenyl group is substituted with an isooctyl group. This compound is known for its use as a surfactant and emulsifier in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Isooctylphenoxy)ethanol can be synthesized through the reaction of isooctylphenol with ethylene oxide. The reaction typically occurs in the presence of an alkaline catalyst such as sodium hydroxide. The process involves the nucleophilic attack of the phenoxide ion on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Isooctylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of isooctylphenoxyacetaldehyde or isooctylphenoxyacetic acid.
Reduction: Formation of isooctylphenoxyethane.
Substitution: Formation of isooctylphenoxyethyl chloride or bromide.
Scientific Research Applications
2-(Isooctylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to solubilize membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in the manufacturing of paints, coatings, and cleaning agents.
Mechanism of Action
The mechanism of action of 2-(Isooctylphenoxy)ethanol primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. In biological systems, it interacts with lipid bilayers, disrupting membrane integrity and facilitating the extraction of membrane-bound proteins.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A simpler analog without the isooctyl group, commonly used as a preservative.
Octylphenoxyethanol: Similar structure but with an octyl group instead of an isooctyl group.
Nonylphenoxyethanol: Contains a nonyl group, used in industrial applications as a surfactant.
Uniqueness
2-(Isooctylphenoxy)ethanol is unique due to the presence of the isooctyl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
Properties
CAS No. |
85005-56-7 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-[2-(6-methylheptyl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2/c1-14(2)8-4-3-5-9-15-10-6-7-11-16(15)18-13-12-17/h6-7,10-11,14,17H,3-5,8-9,12-13H2,1-2H3 |
InChI Key |
SMCOUSXSTLPDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=CC=CC=C1OCCO |
Origin of Product |
United States |
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